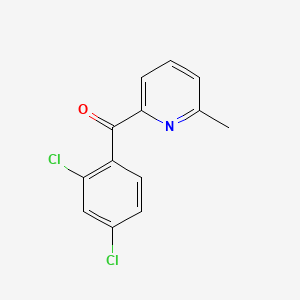

2-(2,4-Dichlorobenzoyl)-6-methylpyridine

Overview

Description

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzoyl chloride, a related compound, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer .Chemical Reactions Analysis

2,4-Dichlorobenzoyl peroxide, a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its thermal decomposition behavior has been examined by combining simulations with thermal analysis methods .Scientific Research Applications

Synthesis and Catalysis

2-(2,4-Dichlorobenzoyl)-6-methylpyridine is integral in synthesizing bioactive compounds and materials due to its role in producing 2-aminopyridines, which are core structures in many chemically significant compounds. The efficient synthesis of 6-substituted 2-aminopyridines from dibromopyridine, using reactions that yield high-purity products suitable for further C-C cross-coupling reactions, highlights the chemical's versatility in organic synthesis. Dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium has been shown as an effective catalyst for these reactions, emphasizing the importance of this compound in catalytic applications (Bolliger, Oberholzer, & Frech, 2011).

Antimalarial Activity

Research has explored the potential antimalarial applications of compounds derived from this compound, demonstrating significant in vitro activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains. This indicates its potential in developing new antimalarial therapies, highlighting the molecule's importance in medicinal chemistry and pharmacology (Görlitzer et al., 2006).

Crystal Structure and Material Science

Studies on hydration products and crystal structures related to this compound derivatives have provided insights into their physical and chemical properties. For instance, cocrystals involving 2-amino-6-methylpyridin-1-ium and 2-carboxy-3,4,5,6-tetrachlorobenzoate ions demonstrate unique hydrogen-bonded networks, which are crucial for understanding the material properties and designing new compounds with desired physical attributes (Waddell, Hulse, & Cole, 2011).

Coordination Chemistry

The coordination chemistry of terpyridine analogs, including those based on this compound structures, has been extensively studied for their applications in creating complex metal ions that are pivotal in various fields, including photovoltaics, DNA intercalation, and catalysis. These studies underline the compound's role in developing advanced materials and catalytic processes, demonstrating its broad applicability in scientific research (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

- The primary targets of 2-(2,4-Dichlorobenzoyl)-6-methylpyridine include:

- This nuclear receptor plays a crucial role in regulating lipid metabolism, insulin sensitivity, and adipogenesis . NCOA2 acts as a transcriptional coactivator for steroid receptors and nuclear receptors, including PPARγ . This receptor is involved in retinoid signaling and heterodimerizes with other nuclear receptors, including PPARγ .

properties

IUPAC Name |

(2,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFDXXJHPGATPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

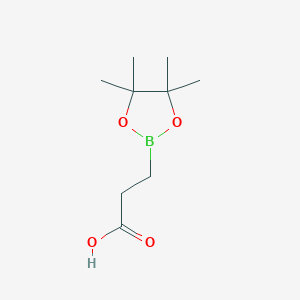

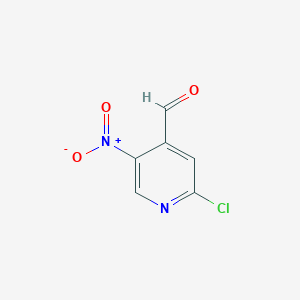

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)

![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)

![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)